5-nitro-1H-indazole-6-carboxylic acid
Description
5-Nitro-1H-indazole-6-carboxylic acid is a heterocyclic organic compound featuring an indazole core substituted with a nitro (-NO₂) group at position 5 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₈H₅N₃O₄, with a molecular weight of 223.14 g/mol. This compound serves as a key intermediate in synthesizing derivatives like 5-amino-1H-indazole-6-carboxylic acid, where the nitro group is reduced to an amine (-NH₂) . Its structural features make it relevant in pharmaceutical and materials chemistry, particularly in the design of bioactive molecules.
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
5-nitro-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)5-2-6-4(3-9-10-6)1-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13) |
InChI Key |
VHRWGASEOBURCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nitration of Indazole-6-carboxylic Acid
A classical and widely used method involves the direct nitration of 1H-indazole-6-carboxylic acid using mixed acid systems, typically concentrated sulfuric acid and nitric acid or potassium nitrate in sulfuric acid.
| Parameter | Details |
|---|---|
| Starting Material | 1H-indazole-6-carboxylic acid |
| Nitrating Agents | Concentrated HNO3 / H2SO4 or KNO3/H2SO4 |
| Temperature Range | 0 °C to room temperature (20-25 °C) |
| Reaction Time | 1 to 4 hours |
| Workup | Quenching in ice-water, filtration |
| Yield | Moderate to good (typically 60-80%) |
- The nitration proceeds via electrophilic aromatic substitution, with the nitronium ion generated in situ.
- Temperature control is critical to avoid over-nitration or decomposition.
- The position of nitration is directed by the electronic effects of the carboxyl substituent, favoring substitution at the 5-position.
- After reaction, the mixture is poured into ice-water to precipitate the product, which is then filtered and washed.
Cyclization from Nitro-Substituted Precursors
An alternative approach involves the synthesis of the indazole ring by cyclization of nitro-substituted benzaldehydes or acetophenones with hydrazine hydrate.
| Step | Conditions and Reagents |
|---|---|
| Starting Materials | 2-Fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitroacetophenone |
| Cyclization Agent | Hydrazine hydrate (NH2NH2·H2O) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature (approx. 23 °C) |
| Reaction Time | ~2 hours |
| Workup | Extraction with ethyl acetate, washing, drying |
| Product Purity | High, isolated by concentration and washing |
- Hydrazine reacts with the carbonyl group to form hydrazones, which then undergo intramolecular cyclization to form the indazole ring.
- The fluorine substituent assists in regioselectivity.
- This one-pot method avoids isolation of intermediates and provides efficient access to nitro-substituted indazoles.
Metal-Catalyzed and Ligand-Free Cyclization Methods
Recent advances include palladium- or copper-catalyzed intramolecular C-H amination reactions starting from aminohydrazones or hydrazones to form 1H-indazoles with nitro substituents.
| Catalyst | Reaction Type | Conditions |
|---|---|---|
| Palladium (Pd) | Ligand-free intramolecular C-H amination | Mild heating, no ligand needed |
| Copper (Cu) | Cyclization and functionalization | Moderate temperature, aerobic conditions |
| Oxidants | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Metal-free oxidative cyclization |
- These methods offer high functional group tolerance and good yields.
- They allow selective formation of the indazole ring with nitro groups intact.
- Metal-free oxidative cyclizations provide environmentally friendly alternatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nitration | 1H-indazole-6-carboxylic acid | HNO3/H2SO4 or KNO3/H2SO4, 0-25 °C | 60-80 | Simple, well-established | Requires strong acids, careful temp control |
| Cyclization from Benzaldehyde | 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate, DMF, room temp | High | One-pot, avoids intermediate isolation | Requires fluorinated precursors |
| Metal-Catalyzed C-H Amination | Aminohydrazones or hydrazones | Pd or Cu catalyst, mild heating | Moderate to high | High selectivity, mild conditions | Catalyst cost, optimization needed |
| Metal-Free Oxidative Cyclization | Arylhydrazones | PIFA oxidant, room temp | Good | Green chemistry, metal-free | Oxidant cost, scope limitations |
Research Findings and Optimization Notes
- The nitration step is sensitive to temperature and reagent ratios; yields improve with slow addition of nitrating agents and maintaining low temperatures initially.
- Cyclization methods using hydrazine hydrate in DMF are favored for scalability and purity.
- Metal-catalyzed methods are under active research for improving regioselectivity and functional group tolerance.
- Purification typically involves recrystallization or column chromatography, depending on the scale and method.
Chemical Reactions Analysis
Types of Reactions: 5-nitro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Alcohols with acid catalysts for esterification.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products Formed:
Reduction: 5-amino-1H-indazole-6-carboxylic acid.
Substitution: Esters of this compound.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-nitro-1H-indazole-6-carboxylic acid as an anticancer agent. It has been shown to inhibit specific cancer cell lines by disrupting cellular processes involved in tumor growth. For instance, derivatives of this compound have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 20 | FGFR1 |
| Derivative A | 15 | FGFR2 |
| Derivative B | 10 | FGFR3 |
These findings suggest that modifications to the indazole structure can enhance its biological activity, making it a promising scaffold for drug development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses in various models .
Biochemical Research
This compound serves as a valuable tool in biochemical research due to its ability to interact with various biological targets. For example, it has been used to study the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that plays a role in immune response modulation.
| Study | Findings |
|---|---|
| Qian et al. | Compound exhibited IDO inhibition with IC50 = 5.3 µM . |
| Babu Boga et al. | Indicated dual mechanisms of action against ERK pathways . |
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals as a herbicide or pesticide. Its structural properties allow it to interact with plant growth regulators or pest metabolism pathways, leading to effective pest control strategies.
Case Study 1: Anticancer Efficacy
In a recent study involving xenograft models, derivatives of this compound were administered to evaluate their efficacy against tumor growth. The results demonstrated significant tumor reduction compared to control groups, indicating strong anticancer potential.
Case Study 2: Inhibition of Fibroblast Growth Factor Receptors
A series of indazole derivatives were synthesized and tested for FGFR inhibition. Among them, one derivative showed an IC50 value of 2.0 µM against FGFR1, highlighting the importance of structural modifications on biological activity .
Mechanism of Action
The mechanism of action of 5-nitro-1H-indazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. The nitro group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of their catalytic activity . This inhibition can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications.
Comparison with Similar Compounds
Positional Isomers: 4-Nitro-1H-Indazole-6-Carboxylic Acid
The positional isomer 4-nitro-1H-indazole-6-carboxylic acid (CAS: 141111-53-7) shares the same molecular formula but differs in the nitro group’s position (C4 vs. C5). This subtle change significantly impacts reactivity and applications:
- Synthesis : The 4-nitro isomer may require distinct nitration conditions compared to the 5-nitro derivative, as electrophilic substitution on indazole rings is sensitive to directing groups.
- Applications : Positional isomers often exhibit divergent biological activities. For example, the 4-nitro isomer might display altered binding affinities in enzyme inhibition studies compared to its 5-nitro counterpart .
Functional Group Variants: 5-Amino-1H-Indazole-6-Carboxylic Acid
5-Amino-1H-indazole-6-carboxylic acid is synthesized via reduction of the nitro group in 5-nitro-1H-indazole-6-carboxylic acid. Key differences include:
- Reactivity: The amino group enables participation in coupling reactions (e.g., amide bond formation), whereas the nitro group is typically inert unless reduced.
- Safety: Nitro compounds (e.g., 5-nitro derivative) may pose explosion risks or toxicity, while amino derivatives require handling to prevent oxidation .
Structural Analogs: 5-Methyl-1H-Indazole-3-Carboxylic Acid
nitro) and carboxylic acid position (C3 vs. C6):
- Synthetic Utility : The C3-carboxylic acid position may sterically hinder reactions compared to the C6 analog, affecting derivatization efficiency .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Nitro-1H-indazole-6-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position of the indazole ring. This unique structure contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer proliferation. For instance, derivatives of indazole have demonstrated inhibitory effects on fibroblast growth factor receptors (FGFRs) with IC50 values as low as 2.9 nM for some modified compounds .
- Antimicrobial Activity : The nitro group in indazole derivatives often undergoes bioreduction in biological systems, leading to reactive intermediates that can interact with cellular components, potentially exerting antimicrobial effects .
- Anti-inflammatory Effects : Related compounds in the indazole family have shown significant anti-inflammatory activity in preclinical models, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
Case Study 1: FGFR Inhibition
A study evaluated various indazole derivatives for their ability to inhibit FGFRs. The most potent compound exhibited an IC50 value of 2.9 nM, indicating strong inhibitory activity against cancer cell proliferation . This suggests that this compound and its derivatives may serve as potential therapeutic agents in cancer treatment.
Case Study 2: Anti-inflammatory Activity
Research into related indazole compounds demonstrated significant anti-inflammatory effects when tested in vivo using the carrageenan-induced edema model. The most active compound from this series had an ED50 value of 3.5 mg/kg, highlighting the potential for therapeutic applications in inflammatory diseases .
Research Findings
Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of indazole derivatives. For example, substituents at various positions on the indazole ring can significantly alter enzyme inhibitory potency and cellular activity .
Additionally, structure-activity relationship (SAR) studies have revealed that specific functional groups can enhance the interaction with biological targets, further supporting the development of more potent derivatives based on this compound .
Q & A
Q. Advanced
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., at C-3 or C-7 positions) .
- Molecular docking : Screen interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding between the carboxyl group and active-site residues .
- ADMET prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity risks associated with nitro groups .
What are the common impurities formed during synthesis, and how can they be identified?
Basic
Typical impurities include:
- Regioisomers : 4-Nitro or 7-nitro derivatives, detectable via HPLC retention time differences or distinct NOESY correlations .
- Oxidation byproducts : Nitroso intermediates (e.g., 5-nitroso derivatives) identified via UV-Vis absorption at ~400 nm .
- Degradation products : Hydrolysis of the nitro group to amine under acidic conditions, monitored by TLC or LC-MS .
How can researchers design experiments to determine acid dissociation constants (pKa) of this compound under varying solvent conditions?
Q. Advanced
- Potentiometric titration : Measure pH-dependent solubility in water-DMSO mixtures using a glass electrode. Fit data to the Henderson-Hasselbalch equation to calculate pKa .
- UV-Vis spectroscopy : Track absorbance shifts at λmax (~300 nm) during titration with NaOH/HCl to correlate protonation states with spectral changes .
- Computational pKa prediction : Compare experimental results with COSMO-RS or MarvinSuite predictions to assess solvent effects .
How does the nitro group influence the electronic properties of this compound in supramolecular interactions?
Q. Advanced
- X-ray crystallography : Analyze crystal packing to identify nitro-group-mediated interactions (e.g., π-π stacking, hydrogen bonding with carboxyl groups) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O···H, N···O) using CrystalExplorer to map electrostatic contributions .
- Electrostatic potential maps : Generate maps via Multiwfn to visualize electron-deficient regions near the nitro group, guiding co-crystal design .
What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound derivatives?
Q. Advanced
- Catalyst selection : Use Pd/C or Raney Ni under low H₂ pressure (1–3 atm) to minimize over-reduction to amine byproducts .
- Protecting groups : Temporarily mask the carboxyl group as an ester to prevent catalyst poisoning .
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate hydroxylamine species and adjust reaction time .
How can researchers validate the biological activity of this compound against enzyme targets?
Q. Advanced
- Enzyme assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) to measure IC₅₀ values. Include controls for nitro group interference .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for enzyme-inhibitor complexes .
- Mutagenesis studies : Identify critical active-site residues by comparing wild-type and mutant enzyme inhibition profiles .
What are the best practices for handling this compound in experimental settings?
Q. Basic
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .
- Safety protocols : Use explosion-proof equipment during nitration reactions and conduct risk assessments for exothermic steps .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
